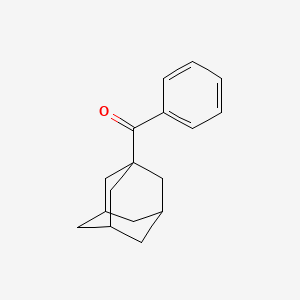

1-Adamantyl(phenyl)methanone

Overview

Description

1-Adamantyl(phenyl)methanone is a compound that is part of a broader class of adamantane derivatives. These compounds are characterized by their adamantane core, a highly stable, three-dimensional hydrocarbon framework that imparts unique physical and chemical properties to the molecule. The adamantane structure is known for its high thermal stability and resistance to chemical reagents, making it a valuable moiety in various chemical applications.

Synthesis Analysis

The synthesis of adamantane derivatives can involve multiple steps and various chemical reactions. For instance, the photochemical reaction of N-(1-adamantyl)phthalimide leads to the formation of a novel hexacyclic benzazepine derivative of 2,4-methanoadamantane. This product is characterized by a complex 2-azahexacyclo[8.7.1.1^1,4.0^4,9.0^11,16.0^12,18]nonadeca-4,6,8-triene skeleton, which is formed through a domino process involving consecutive excited-state intramolecular gamma-hydrogen-transfer reactions . Additionally, base hydrolysis of the benzazepine derivative yields a keto derivative of the 1,2-substituted adamantane, which is an epsilon-amino acid .

Molecular Structure Analysis

The molecular structure of adamantane derivatives is often investigated using spectroscopic methods and theoretical calculations. For example, the structural molecular geometry, vibrational frequencies, and NMR chemical shifts of (adamantan-1-yl)(phenylsulfanyl)methanone have been studied using both experimental and theoretical methods . Theoretical computations, including DFT/B3LYP calculations, provide insights into the optimized molecular structure and contribute to the understanding of the molecule's electronic and thermodynamic properties .

Chemical Reactions Analysis

Adamantane derivatives can undergo various chemical reactions, leading to the formation of novel compounds with potential bioactivity. Esterification reactions, for instance, have been used to synthesize esters of adamantan-1-ylacetic acid with N-aryl substituted 3-hydroxypyridine-4-one derivatives . These reactions yield compounds that are fully characterized using standard spectroscopic methods and can be further analyzed for their potential applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of adamantane derivatives are influenced by their molecular structure. The crystal and molecular structures of these compounds, determined by single-crystal X-ray diffraction methods, reveal the separation of hydrophobic and hydrophilic regions within the molecules . The crystal packing can show features such as two-dimensional hydrogen bonding layers or hydrogen-bonded chains, which are indicative of the molecule's intermolecular interactions and stability . The thermodynamic properties, as well as the contributions of molecular orbitals from different groups within the molecule, are also important aspects of the physical and chemical properties analysis .

Scientific Research Applications

1. Synthesis and Structural Analysis

1-Adamantyl(phenyl)methanone, as part of the adamantane series, has been utilized in various synthetic and structural analyses. For instance, its interaction with 1H-Azoles in a pyridine medium was studied, producing α-azolyl oximes of the adamantane series. This reaction serves as an example of a conjugated 1,4-addition to nitrosoalkenes acting as Michael acceptors. The structural properties of such compounds have been studied through X-ray crystallography (Krasnikov et al., 2014).

2. Vibrational Frequencies and Molecular Orbitals

Research has explored the vibrational frequencies and molecular orbital properties of compounds like (adamantan-1-yl)(phenylsulfanyl)methanone. This involves using both experimental and theoretical methods, such as Fourier-transform infrared spectroscopy (FT-IR), Raman spectroscopy, and nuclear magnetic resonance (NMR). Theoretical computational methods like Density Functional Theory (DFT) have been employed for understanding the molecular structure, natural bond orbitals, and thermodynamic properties (Gökce et al., 2018).

3. Coordination Polymers

1-Adamantyl(phenyl)methanone derivatives have been used in the synthesis of coordination polymers. For instance, coordination polymers involving cobalt and nickel with 1,3-adamantanediacarboxylate and bis(4-(1H-imidazol-1-yl)phenyl) methanone ligands have been synthesized and structurally characterized. These polymers exhibit unique geometrical and structural properties, contributing to the field of coordination chemistry and materials science (Wang & Sun, 2022).

4. Steric Effects and Ionic Hydrogenation

The impact of steric effects on reactions involving adamantyl derivatives has been a subject of interest. For example, the ionic hydrogenation of aryldi(1-adamantyl)methanols to corresponding methanes has been studied to understand the influence of substituents and reaction conditions on stereoselectivity and reaction kinetics. Such studies are crucial for understanding reaction mechanisms in organic chemistry (Lomas & Vaissermann, 1997; 2010).

5. Synthesis of Adamantylated Compounds

The synthesis of adamantylated compounds using reactions like the Biginelli reaction has been explored. Adamantane derivatives are used to prepare various bioactive compounds, demonstrating the versatility of 1-Adamantyl(phenyl)methanone in synthesizing novel molecules with potential biological activities (Lashmanova et al., 2016).

Future Directions

The future directions of research into 1-Adamantyl(phenyl)methanone and other adamantane derivatives are promising. They are becoming increasingly popular due to their various pharmacological effects . The synthesis of substituted adamantanes and substituted higher diamondoids is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . This opens up new possibilities for the development of novel drugs and materials .

properties

IUPAC Name |

1-adamantyl(phenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O/c18-16(15-4-2-1-3-5-15)17-9-12-6-13(10-17)8-14(7-12)11-17/h1-5,12-14H,6-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYXCOHWIYKULSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90329898 | |

| Record name | adamantanyl phenyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90329898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Adamantyl(phenyl)methanone | |

CAS RN |

31919-47-8 | |

| Record name | Methanone,7)]dec-1-yl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169022 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | adamantanyl phenyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90329898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.